molecular formula C17H14NO5P B1171923 PROSTAGLANDINS CAS No. 11000-26-3

PROSTAGLANDINS

Katalognummer: B1171923
CAS-Nummer: 11000-26-3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prostaglandins are a group of physiologically active lipid compounds belonging to the eicosanoid family that function as crucial local chemical messengers, or autacoids, rather than circulating hormones . These potent lipid mediators are enzymatically derived from arachidonic acid and feature a characteristic 20-carbon structure that includes a unique 5-carbon ring . They are synthesized by almost all nucleated cells in the body and act locally at the site of their production, exerting diverse and sometimes opposing effects in different tissues through a family of nine specific G-protein coupled receptors (DP1-2, EP1-4, FP, IP) . These compounds offer immense research value for investigating fundamental physiological and pathophysiological processes. Key research applications include the study of inflammatory mechanisms, as this compound like PGE2 are pivotal mediators of redness, swelling, heat, and pain . They are also critical for reproductive biology research, including studies of ovulation, uterine contractions, labor induction, and cervical ripening . Cardiovascular researchers utilize this compound to investigate vascular tone, blood pressure regulation, and platelet aggregation, noting that while prostacyclin (PGI2) is a potent vasodilator and inhibits platelet aggregation, thromboxane A2 (TXA2) acts as a powerful vasoconstrictor and promotes clotting . Additional research areas include gastrointestinal studies focused on gastric mucosa protection and acid secretion inhibition, as well as renal function and water homeostasis research . The mechanism of action involves a complex biosynthetic pathway where phospholipase A2 first releases arachidonic acid from cell membrane phospholipids . Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2) . Finally, specific tissue synthase enzymes transform PGH2 into active this compound including PGE2, PGI2, PGD2, PGF2α, and TXA2, each exerting distinct effects by activating specific receptors that modulate intracellular signaling pathways such as cAMP, calcium mobilization, and phosphoinositide metabolism . This sophisticated signaling system makes this compound essential for understanding cellular communication in health and disease. This product is intended For Research Use Only. Not for human consumption, diagnostic, or therapeutic purposes.

Eigenschaften

CAS-Nummer

11000-26-3

Molekularformel

C17H14NO5P

Herkunft des Produkts

United States

Vorbereitungsmethoden

Traditional Synthetic Routes

Early prostaglandin syntheses relied on linear strategies starting from readily available cyclopentane derivatives. A landmark route described in RSC Publishing begins with endo-dicyclopentadiene, which undergoes ozonolysis and Wittig reactions to form bicyclo[3.3.0]octane intermediates. This 10-step process yields racemic prostaglandin F<sub>2α</sub> (PGF<sub>2α</sub>) but suffers from low enantioselectivity and tedious protecting-group manipulations.

Challenges in Stereocontrol

The prostaglandin skeleton contains five stereocenters, making asymmetric synthesis critical. Early methods used chiral auxiliaries or enzymatic resolutions, but yields rarely exceeded 20%. For example, the Corey–Nicolaou lactonization method achieved 80–82% yields for PGF<sub>2α</sub>-1,9-lactone but required multiple protection/deprotection steps.

Catalytic Asymmetric Approaches

Modern methods leverage transition-metal catalysis to streamline stereocontrol. A 2022 PMC study reported a Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling between racemic bicyclic allyl chlorides and alkenyl boronic esters. This single-step reaction establishes three contiguous stereocenters with 99% enantiomeric excess (ee), enabling the synthesis of PGF<sub>2α</sub> in 19% overall yield over 16 steps.

Table 1: Key Catalytic Methods for Prostaglandin Synthesis

MethodCatalystStereocenters SetYield (%)StepsReference
Rh-Suzuki–Miyaura CouplingRh(I)399% ee1
Pd-Tsuji–Trost AlkylationPd(0)2853
Mo-Mediated Ring-Closing MetathesisMo1862

Lactonization and Ring-Closing Metathesis

Lactone intermediates are pivotal for simplifying prostaglandin synthesis. The MDPI study highlights a ring-closing metathesis (RCM) strategy using Grubbs or Mo catalysts to form cyclopentane cores. For instance, Mo[NtNu(4-FPy)]<sub>3</sub> catalyzes RCM of diene 40 to 41 in 87% yield, followed by hydrogenation and desilylation to PGE<sub>2</sub>-1,15-lactone.

Corey–Nicolaou Lactonization

This two-step process activates carboxylic acids with 2,4,6-trichlorobenzoyl chloride, followed by intramolecular esterification with free hydroxyl groups. Using 4-dimethylaminopyridine (DMAP), PGF<sub>2α</sub>-1,9-lactone is obtained in 82.4% yield.

Industrial-Scale Synthesis

Patent-Based Methods

The CN102101835A patent discloses a cost-effective route to lubiprostone intermediates by reversing traditional side-chain coupling sequences. Instead of connecting the upper side chain first, the method starts with the lower side chain (methyl ester), reducing reliance on toxic reagents like thallium alkoxides. Key steps include:

  • Protection of hydroxyl groups with silicon ethers.

  • Phosphonate-mediated coupling of the upper side chain.

  • Hydrogenation to yield the final prostaglandin derivative.

Table 2: Comparison of Industrial Methods

ParameterTraditional RouteCN102101835A Route
ToxicityHigh (Tl reagents)Low
Steps15+10
Cost (Relative)100%60%

Emerging Technologies

Enzyme Engineering

Directed evolution of COX-2 enzymes aims to bypass chemical synthesis entirely. Mutant COX-2 variants selectively produce PGI<sub>2</sub> (antithrombotic) over TXA<sub>2</sub> (pro-thrombotic), offering a sustainable route to therapeutic this compound.

Flow Chemistry

Continuous-flow systems enhance the scalability of Pd-catalyzed Tsuji–Trost reactions, achieving 85% yields for key intermediates with residence times under 10 minutes .

Analyse Chemischer Reaktionen

Chemical Transformations of Prostaglandins

This compound undergo various chemical transformations that modulate their activity and facilitate their breakdown .

  • Hydrolysis Prostaglandin endoperoxides (PGG2 and PGH2) are unstable and quickly hydrolyze into more stable metabolites like PGD2, PGF2, and PGE2 .

  • Reduction The peroxy bridge in PGH is reduced to form PGF, while disproportionation yields β-hydroxy ketones PGE and PGD .

  • Metabolic Inactivation this compound are rapidly inactivated in the lungs through saturation of the double bond between carbons 13 and 14 and dehydrogenation at C15 .

  • Oxidation Following the action of 15-OH-PGDH, 15-ketothis compound are metabolized to 13,14-dihydro metabolites via reduction at position 13 by 13,14-PG reductase. This is followed by oxidation of both α and ω side chains, resulting in the loss of a 4-carbon fragment .

Prostaglandin Receptors and Signaling

This compound exert their effects by binding to specific G protein-coupled receptors (GPCRs) . These receptors mediate various downstream signaling pathways :

LigandReceptorDownstream SignalingReceptor Expression
PGD2DP1↑cAMPMucus-secreting goblet cells, nasal serous glands, vascular endothelial cells, T cells, dendritic cells, eosinophils
DP2 (CRTH2)↓cAMP, ↑Ca2+T cells, basophils, eosinophils, ILC2
PGE2EP1↑Ca2+T cells, dendritic cells, B cells, smooth muscle cells

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Data Tables

Table 1: Relative Potency of this compound in Tracheal Contraction
Prostaglandin Relative Potency (vs. PGF2α) Receptor Class
PGE2 22× EP1-4
PGF2α 1× (baseline) FP
PGI2 IP
Wy17186 Synthetic FP
PGA1 0.2× Uncertain

Source: Guinea pig trachea studies

Table 2: Prostaglandin Levels in Bovine Follicular Fluid During Ovulation
Time Post-GnRH PGE2 (ng/mL) PGF2α (ng/mL) E2 (pg/mL) P4 (ng/mL)
0 hours 12.5 ± 2.1 8.3 ± 1.5 850 ± 120 1.2 ± 0.3
20 hours 45.6 ± 5.7 32.1 ± 4.2 320 ± 45 8.9 ± 1.2
Ovulation 68.9 ± 7.8 55.4 ± 6.5 150 ± 20 15.4 ± 2.0

Source: Bovine follicular fluid analysis

Mechanistic and Clinical Insights

  • Inflammation vs.
  • Cancer Role : COX-2-derived PGE2 promotes tumor growth via EP receptors, driving angiogenesis and metastasis. Aspirin’s chemopreventive effects are linked to COX inhibition, but long-term use risks cardiovascular toxicity .
  • Reproductive Roles : PGE2 and PGF2α levels surge in amniotic fluid during labor, though plasma patterns remain inconsistent. Urinary PG measurement is unreliable due to methodological variability .

Controversies and Unresolved Questions

  • Paradoxical Effects : PGE2 can either constrict or relax blood vessels depending on receptor subtype localization (e.g., EP2 vs. EP3) .
  • Isoform Specificity : The functional overlap between 1-, 2-, and 3-series PGs in immune regulation remains poorly understood .

Q & A

Q. How can bioinformatics tools enhance the interpretation of prostaglandin-omics data (e.g., lipidomics, metabolomics)?

  • Methodological Answer : Pathway enrichment tools (e.g., MetaboAnalyst, KEGG) map prostaglandin metabolites to signaling networks. Machine learning classifiers (e.g., Random Forest) can identify biomarker panels from multi-omics datasets. Integrate with transcriptomic data using tools like Cytoscape to visualize cross-talk between this compound and cytokine networks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.